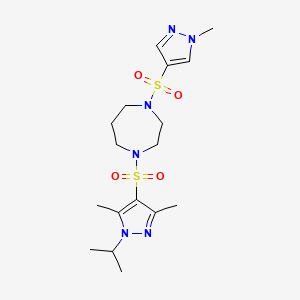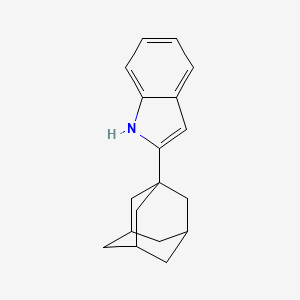
2-(1-金刚烷基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-1H-indole is a compound that incorporates an adamantyl group, a bulky, diamondoid moiety, into the indole framework. The adamantyl group is known for its stability and unique chemical properties, which can significantly influence the behavior of the molecules it is part of. Indoles, on the other hand, are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The combination of these two structural features in 2-(1-adamantyl)-1H-indole suggests potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related adamantyl-indole derivatives has been explored in various studies. For instance, chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands were synthesized and utilized for palladium-catalyzed asymmetric allylic alkylation of indoles, resulting in products with high enantioselectivities . Additionally, the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives involved the reaction of various substituted indol-3-aldehydes with amantadine . These methods demonstrate the synthetic accessibility of adamantyl-indole compounds, although the specific synthesis of 2-(1-adamantyl)-1H-indole is not directly detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of adamantyl-indole derivatives has been the subject of theoretical calculations. For example, a study on 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a molecule containing the adamantyl group, reported density functional theoretical computations to derive optimized geometry and vibrational wavenumbers . While this does not directly describe 2-(1-adamantyl)-1H-indole, it suggests that computational methods could be applied to analyze its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of indole derivatives with adamantyl groups can be complex. A decarbonylative tandem C–H bis-arylsulfenylation of indole was described using a pentamethylcyclopentadienyl iridium dichloride dimer catalyst, with an adamantoyl-directing group facilitating the reaction . This indicates that the adamantyl group can be used to direct functionalization of the indole core, potentially applicable to 2-(1-adamantyl)-1H-indole.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl radicals and their corresponding carbonium ions have been studied through photoelectron spectroscopy, revealing insights into the ionization potentials and the effects of the adamantyl cage on bond cleavage energies . Although this study does not directly address 2-(1-adamantyl)-1H-indole, it provides a foundation for understanding how the adamantyl group might influence the properties of the molecule.
科学研究应用
合成大麻素的鉴定和分析
Uchiyama等人(2012年)使用LC-MS、GC-MS和NMR等各种分析技术,鉴定了两种合成大麻素,其中包括一种带有金刚烷基团的大麻素。这项研究阐明了在非法产品中对新型合成大麻素进行化学分析和鉴定,强调了2-(1-金刚烷基)-1H-吲哚衍生物在法医毒理学中的作用 (Uchiyama et al., 2012)。
抗病毒和抗肿瘤研究
Da Settimo等人(1995年)的研究探讨了含有金刚烷基团的2-氨基苯并咪唑和吲哚酰胺衍生物的合成,评估它们在体外抗HIV和抗肿瘤活性。这项研究展示了金刚烷基-吲哚衍生物在开发治疗HIV和癌症的药物中的潜在用途 (Da Settimo et al., 1995)。
合成大麻素的代谢研究
Sobolevsky等人(2015年)对合成大麻素的代谢进行了体外研究,包括N-(1-金刚烷基)-1-戊基-1H-吲哚-3-羧酰胺(APICA),揭示了金刚烷基-吲哚衍生物在人类肝微粒体中的代谢途径的见解。这项研究对于理解这类化合物的药代动力学和潜在毒理学至关重要 (Sobolevsky et al., 2015)。
帕金森病研究中的合成和活性
Kumar等人(2010年,2011年)合成了新的金刚烷基噻唑啉/氮杂环己烷基吲哚衍生物,并评估了它们的抗帕金森病活性。这些研究突出了金刚烷基-吲哚化合物在治疗帕金森病等神经系统疾病中的治疗潜力 (Kumar et al., 2010),(Kumar et al., 2011)。
化学合成和官能化
Cacchi和Fabrizi(2005年)讨论了通过钯催化反应合成和官能化吲哚,包括金刚烷基-吲哚衍生物。这项研究通过提供合成和修改吲哚结构的方法,为有各种应用的有机化学领域做出了贡献 (Cacchi & Fabrizi, 2005)。
安全和危害
Based on the safety data sheet for a related compound, “2-(1-adamantyl)-4-methylphenol”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
未来方向
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of new adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .
作用机制
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry and catalyst development due to their unique structural, biological, and stimulus-responsive properties . They are often used as starting materials for the synthesis of various functional adamantane derivatives, bioactive compounds, and pharmaceuticals .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations . The interaction of these compounds with their targets can lead to significant changes in the target’s function or structure .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . These transformations can affect various biochemical pathways, leading to downstream effects that can influence the function of cells and organisms .
Pharmacokinetics
The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of adamantane derivatives can significantly impact their bioavailability .
Result of Action
The interaction of adamantane derivatives with their targets can lead to significant changes in the target’s function or structure . These changes can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(1-adamantyl)-1H-indole can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is acting . .
属性
IUPAC Name |
2-(1-adamantyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZADKGMQNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

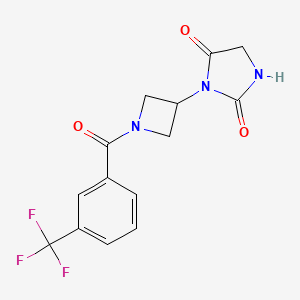


![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)

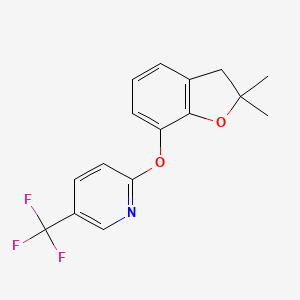

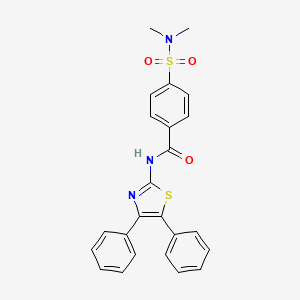
![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)
